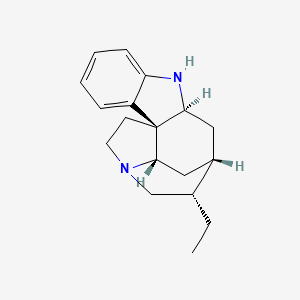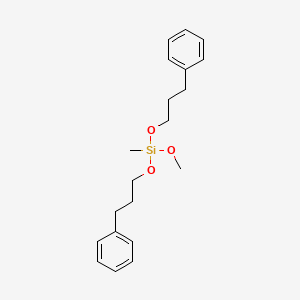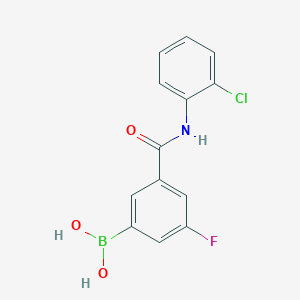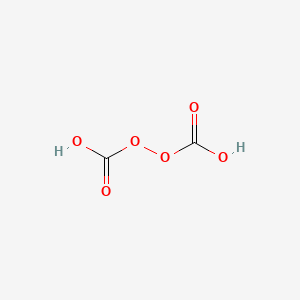
Peroxydicarbonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Peroxydicarbonic acid is a highly reactive chemical compound that plays a significant role in various chemical processes. It is known for its involvement in photosynthetic oxygen evolution, where it acts as an intermediate. The compound is characterized by its high reactivity and susceptibility to both oxidative and reductive decomposition .
Preparation Methods
Peroxydicarbonic acid can be synthesized through electrochemical methods. One common approach involves the anodic oxidation of potassium carbonate in an electrolytic cell. This method mimics the synthesis of peroxydisulfuric acid and results in the formation of this compound . The reaction conditions typically require a controlled environment to ensure the stability of the compound, as it is prone to spontaneous hydrolysis and decomposition .
Chemical Reactions Analysis
Peroxydicarbonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to release oxygen.
Reduction: It can also undergo reductive decomposition, leading to the formation of hydrogen peroxide.
Common reagents used in these reactions include manganese ions, cobalt ions, and various oxidizing agents. The major products formed from these reactions are oxygen and hydrogen peroxide .
Scientific Research Applications
Peroxydicarbonic acid has several scientific research applications, particularly in the field of photosynthesis research. It is proposed as an intermediate in the oxygen-evolving complex of photosystem II, where it plays a crucial role in the conversion of water to oxygen . This makes it an important compound for understanding the mechanisms of photosynthetic oxygen evolution and developing artificial photosynthesis systems .
Mechanism of Action
The mechanism of action of peroxydicarbonic acid involves its role as an intermediate in the oxygen-evolving complex of photosystem II. The compound binds to essential proteins in the complex and undergoes a series of transformations that lead to the release of oxygen . This process is facilitated by the presence of manganese ions, which play a crucial role in the oxidation of water to oxygen .
Comparison with Similar Compounds
Peroxydicarbonic acid is similar to other peroxy acids, such as peroxydisulfuric acid. it is more reactive and has unique properties that make it particularly suitable for its role in photosynthetic oxygen evolution . Other similar compounds include peroxymonosulfuric acid and peroxyacetic acid, which also have applications in oxidation reactions and industrial processes .
Properties
CAS No. |
27641-41-4 |
|---|---|
Molecular Formula |
C2H2O6 |
Molecular Weight |
122.03 g/mol |
IUPAC Name |
carboxyoxy hydrogen carbonate |
InChI |
InChI=1S/C2H2O6/c3-1(4)7-8-2(5)6/h(H,3,4)(H,5,6) |
InChI Key |
XYXGFHALMTXBQX-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(O)OOC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



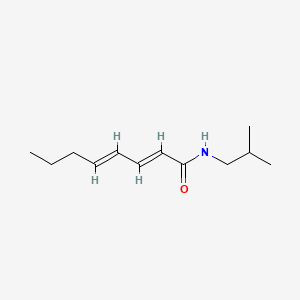
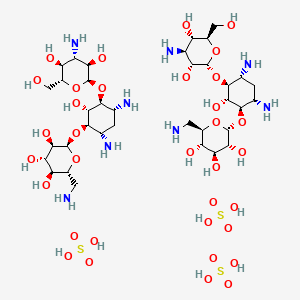

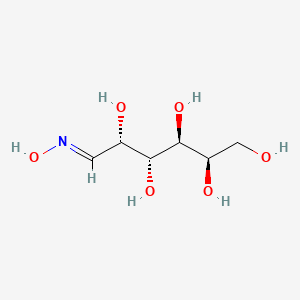
![N-[[4-(formamidomethyl)cyclohexyl]methyl]formamide](/img/structure/B12647396.png)



